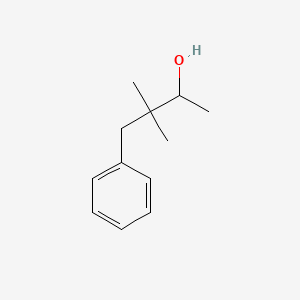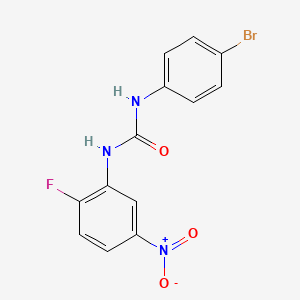
N-(4-bromophenyl)-N'-(2-fluoro-5-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of bromine, fluorine, and nitro groups in the compound’s structure suggests potential reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 4-bromoaniline with 2-fluoro-5-nitroaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized for yield, purity, and cost-effectiveness. Purification steps may include recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The urea moiety can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted ureas: Formed by nucleophilic substitution reactions.
科学研究应用
Chemistry
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor ligands. The specific structure of this compound may allow it to interact with biological targets in unique ways.
Medicine
Urea derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen and nitro groups may enhance the compound’s bioactivity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their reactivity and functional groups make them suitable for various applications.
作用机制
The mechanism of action of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-N’-(2-fluoro-5-nitrophenyl)urea: Similar structure with chlorine instead of bromine.
N-(4-bromophenyl)-N’-(2-chloro-5-nitrophenyl)urea: Similar structure with chlorine instead of fluorine.
N-(4-bromophenyl)-N’-(2-fluoro-5-aminophenyl)urea: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of bromine, fluorine, and nitro groups in N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, making it a compound of interest in research and industry.
属性
CAS 编号 |
195452-09-6 |
|---|---|
分子式 |
C13H9BrFN3O3 |
分子量 |
354.13 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(2-fluoro-5-nitrophenyl)urea |
InChI |
InChI=1S/C13H9BrFN3O3/c14-8-1-3-9(4-2-8)16-13(19)17-12-7-10(18(20)21)5-6-11(12)15/h1-7H,(H2,16,17,19) |
InChI 键 |
YYQOYLWBMMXKLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

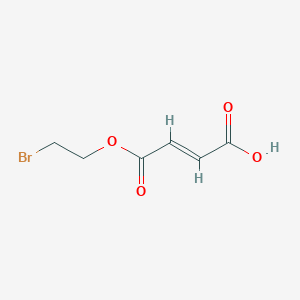
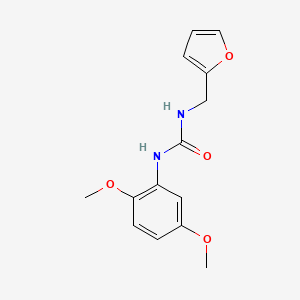

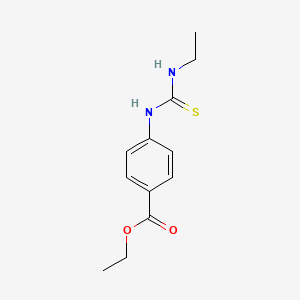
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
